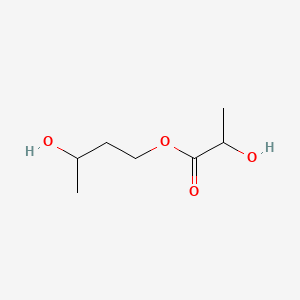

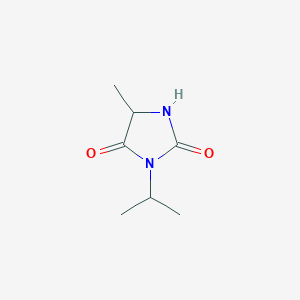

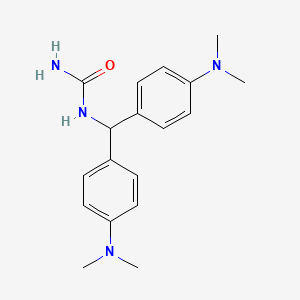

![molecular formula C13H21N5O7S B12809846 (1R,2S,5R)-7-oxo-2-(2-((R)-Piperidine-3-carbonyl)hydrazinecarbonyl)-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate](/img/structure/B12809846.png)

(1R,2S,5R)-7-oxo-2-(2-((R)-Piperidine-3-carbonyl)hydrazinecarbonyl)-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Zidebactam is a novel bicyclo-acyl hydrazide β-lactam enhancer antibiotic. It is primarily used in combination with other β-lactam antibiotics, such as cefepime, to treat resistant Gram-negative infections . Zidebactam enhances the efficacy of β-lactam antibiotics by inhibiting β-lactamase enzymes and binding to penicillin-binding protein 2 (PBP2), which is crucial for bacterial cell wall synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zidebactam involves a convergent synthetic strategy. The key steps include the preparation of the sodium salt of (2S,5R)-6-benzyloxy-7-oxo-1,6-diaza-bicyclo[3.2.1]-octane-2-carboxylic acid and the chirally pure side chain, N-Boc-®-(-)-ethyl nipecotate hydrazide . These intermediates are then coupled, followed by requisite chemical transformations to yield Zidebactam .

Industrial Production Methods: Industrial production of Zidebactam involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced chromatographic techniques for impurity profiling and quality control .

Chemical Reactions Analysis

Types of Reactions: Zidebactam undergoes various chemical reactions, including hydrolysis, oxidation, and substitution . It is particularly sensitive to acidic, basic, and oxidative conditions, leading to the formation of degradation products .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of Zidebactam include trimethylsulfoxonium iodide, potassium tert-butoxide, and benzyl hydroxylamine hydrochloride . These reagents facilitate the formation of key intermediates and final products.

Major Products Formed: The major products formed from the reactions of Zidebactam include its degradation products under stress conditions, which are identified using liquid chromatography-mass spectrometry (LC-MS) techniques .

Scientific Research Applications

Zidebactam has a wide range of scientific research applications, particularly in the field of antimicrobial resistance. It is used in combination with cefepime to treat infections caused by multidrug-resistant Gram-negative pathogens . The combination has shown potent in vitro activity against a broad spectrum of Gram-negative bacteria, including carbapenem-resistant Enterobacterales and Pseudomonas aeruginosa .

In addition to its medical applications, Zidebactam is also used in pharmacological research to study the mechanisms of β-lactamase inhibition and PBP2 binding . Its unique dual mechanism of action makes it a valuable tool for understanding bacterial resistance and developing new therapeutic strategies.

Mechanism of Action

Zidebactam exerts its effects through a dual mechanism of action. It inhibits β-lactamase enzymes, which are responsible for the degradation of β-lactam antibiotics . Additionally, Zidebactam binds to penicillin-binding protein 2 (PBP2), a key enzyme involved in bacterial cell wall synthesis . This dual action enhances the efficacy of β-lactam antibiotics and helps overcome bacterial resistance.

Comparison with Similar Compounds

Zidebactam is unique among β-lactamase inhibitors due to its dual mechanism of action. Similar compounds include avibactam, relebactam, and vaborbactam, which are also β-lactamase inhibitors but do not target PBP2 . Zidebactam’s ability to bind to PBP2 and inhibit β-lactamase enzymes makes it more effective against a broader range of resistant bacteria .

List of Similar Compounds:- Avibactam

- Relebactam

- Vaborbactam

Properties

Molecular Formula |

C13H21N5O7S |

|---|---|

Molecular Weight |

391.40 g/mol |

IUPAC Name |

[7-oxo-2-[(piperidine-3-carbonylamino)carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate |

InChI |

InChI=1S/C13H21N5O7S/c19-11(8-2-1-5-14-6-8)15-16-12(20)10-4-3-9-7-17(10)13(21)18(9)25-26(22,23)24/h8-10,14H,1-7H2,(H,15,19)(H,16,20)(H,22,23,24) |

InChI Key |

YCZPXRQPDCXTIO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)C(=O)NNC(=O)C2CCC3CN2C(=O)N3OS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

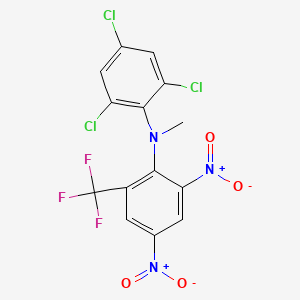

![5,11-dimethyl-4,10-dinitro-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B12809765.png)

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 16-methylheptadecyl carbonate](/img/structure/B12809795.png)

![4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol](/img/structure/B12809804.png)

![[3-(3,4-Dimethoxyphenyl)-1-[3-[2-[[2-[[[2-[3-[3-(3,4-dimethoxyphenyl)-1-[1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetyl]amino]methyl]-3-(dimethylamino)propyl]amino]-2-oxoethoxy]phenyl]propyl] 1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B12809832.png)